2-(萘-2-氧基)-N-(1-(噻吩-2-磺酰基)-1,2,3,4-四氢喹啉-7-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

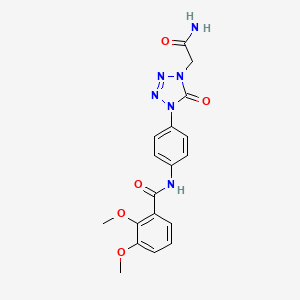

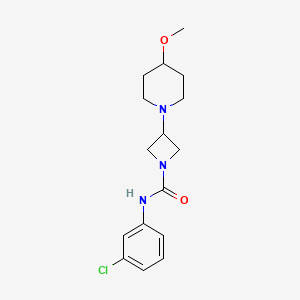

The compound "2-(naphthalen-2-yloxy)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with naphthalene and quinoline moieties have been studied for their biological properties, including anti-angiogenic and antiproliferative activities .

Synthesis Analysis

The synthesis of related compounds involves the creation of naphthalene and quinoline derivatives. For instance, a compound with a naphthalene moiety and a hydroxamic acid group has been synthesized and identified as a potent inhibitor of aminopeptidase N . Another study reports the synthesis of N-(naphthalen-2-yl)acetamide derivatives with quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one, which have shown antiproliferative activities against various human cancer cell lines . These syntheses often involve multi-step reactions, including the use of metal-chelating groups or specific functional groups that target biological molecules.

Molecular Structure Analysis

The molecular structure of compounds similar to the one typically includes a naphthalene ring system, which is known for its planar and aromatic characteristics, and a quinoline or tetrahydroquinoline moiety, which can interact with biological targets. The presence of a thiophen-2-ylsulfonyl group suggests additional reactivity and potential for binding with biological molecules due to the sulfur-containing functional group .

Chemical Reactions Analysis

Compounds with naphthalene and quinoline structures can undergo various chemical reactions. For example, the photoinduced intramolecular rearrangement of (E)-3-styrylquinolin-4(1H)-ones under UV light to yield (2-aminophenyl)(naphthalen-2-yl)methanones demonstrates the reactivity of such compounds under specific conditions . This type of reaction highlights the potential for creating diverse derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include high stability due to the aromatic systems and potential solubility in organic solvents. The presence of a sulfonyl group could increase polarity, potentially affecting solubility in aqueous environments. The specific properties would depend on the exact structure and substituents present in the molecule.

科学研究应用

抗增殖活性

陈等人(2013 年)合成了带有与查询化合物相关的结构基序的衍生物,并评估了它们对一组人类癌细胞系的抗增殖活性。在这些化合物中,一种对鼻咽癌(NPC-TW01)细胞系表现出显着的活性,通过改变细胞分裂并在 S 期引起细胞周期停滞来抑制增殖。这表明在癌症治疗中具有潜在应用,特别是针对特定肿瘤类型而不影响健康细胞 陈等人(2013 年)。

光物理和计算研究

Pannipara 等人(2017 年)报道了二氢喹唑啉酮衍生物的合成及其光物理性质。该研究强调了溶剂极性变化如何显着影响化合物的发射光谱,这表明在材料科学中的应用,特别是在设计用于传感和成像应用的溶剂敏感荧光材料 Pannipara 等人(2017 年)。

抗菌和抗癌评估

Grassberger 等人(1984 年)探索了 1,2,3-二氮杂硼烷衍生物和类似物的抗菌活性,包括与查询化合物相关的结构。这项工作表明,对核心结构的修改可以产生具有特定抗菌特性的化合物,这可能有助于开发新的抗生素 Grassberger 等人(1984 年)。

抗血管生成活性

李等人(2005 年)发现一种化合物是氨肽酶 N (APN) 的有效抑制剂,通过在低微摩尔浓度下抑制内皮细胞侵袭来显示抗血管生成活性。这一发现指出了通过靶向肿瘤血管生成在癌症治疗中的可能应用 李等人(2005 年)。

抗炎和镇痛评估

Rajasekaran 等人(2011 年)合成了硫代喹唑啉酮衍生物并评估了它们的抗炎和镇痛活性。他们的研究结果表明,某些衍生物表现出显着的活性,这表明有可能开发新的抗炎和镇痛剂 Rajasekaran 等人(2011 年)。

属性

IUPAC Name |

2-naphthalen-2-yloxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4S2/c28-24(17-31-22-12-10-18-5-1-2-6-20(18)15-22)26-21-11-9-19-7-3-13-27(23(19)16-21)33(29,30)25-8-4-14-32-25/h1-2,4-6,8-12,14-16H,3,7,13,17H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODCJZWCWQHYFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3)N(C1)S(=O)(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(naphthalen-2-yloxy)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2519600.png)

![N-(4-fluorophenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2519601.png)

![2-(benzylthio)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2519609.png)

![(1S,2R,4S,6R)-9-Phenylmethoxycarbonyl-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2519610.png)

![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2519614.png)

![methyl 2-[(3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]propanoate](/img/structure/B2519619.png)